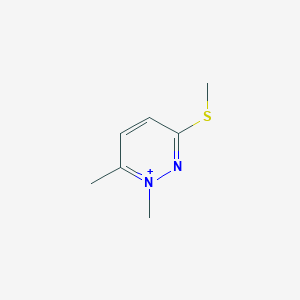

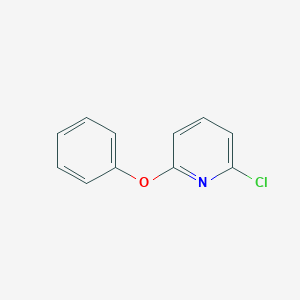

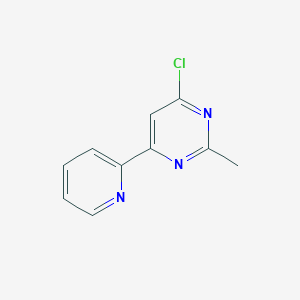

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

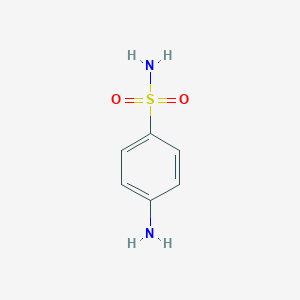

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(2-pyridinyl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Applications De Recherche Scientifique

Fungicide Research

Pyrimidine derivatives have been studied for their potential as fungicides. Compounds similar to 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine might serve as lead compounds in designing new fungicides with improved efficacy against plant pathogens like S. sclerotiorum .

Anticancer Activity

Pyrimidine and its derivatives have shown promising results in anticancer research. They have been found to exhibit excellent anticancer activity against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of enzymes like CDK .

Anti-inflammatory Applications

Research has also been conducted on the anti-inflammatory activities of pyrimidine derivatives. These compounds can be synthesized efficiently and may play a role in developing new anti-inflammatory drugs .

Anti-fibrotic Activities

Some pyrimidine derivatives have demonstrated better anti-fibrotic activities than existing drugs. This suggests that 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine could potentially be used in the development of treatments for fibrotic diseases .

Drug Development

The synthetic approaches used to prepare FDA-approved drugs with pyrimidine as a central unit are of significant interest. These methodologies aim to produce molecules with improved druglikeness and ADME-Tox properties, which could include derivatives like 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine .

Protein Kinase Inhibition

Pyrimidine derivatives are considered promising candidates for protein kinase inhibition, which is a therapeutic target in various diseases. The structural similarity of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine to these compounds suggests potential applications in this field .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZRLMJZKIKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)